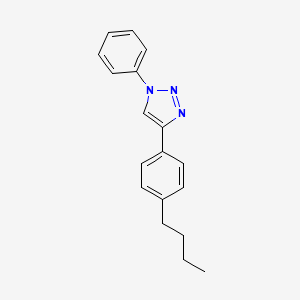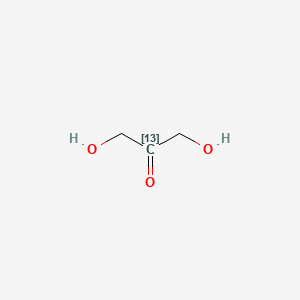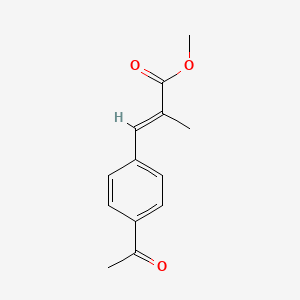
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a butylphenyl group and a phenyl group, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring.
-
Starting Materials
- 4-Butylphenyl azide
- Phenylacetylene
-
Reaction Conditions
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Reaction Time: 12 hours
-
Procedure
- Dissolve 4-butylphenyl azide and phenylacetylene in DMF.
- Add copper(I) iodide as the catalyst.
- Stir the reaction mixture at 60°C for 12 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo oxidation reactions to form corresponding oxides.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- The compound can be reduced to form the corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- The triazole ring can undergo substitution reactions with various electrophiles.
- Common reagents: Alkyl halides, Acyl chlorides.
Major Products
- Oxidation of this compound typically yields triazole oxides.
- Reduction reactions produce triazole amines.
- Substitution reactions result in various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Medicine
Drug Development: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Ethylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Propylphenyl)-1-phenyl-1H-1,2,3-triazole
Uniqueness
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s solubility and reactivity. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Properties
Molecular Formula |
C18H19N3 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(4-butylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C18H19N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-21(20-19-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7H2,1H3 |
InChI Key |
XBYPKOGPBHOMGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)



![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
